5-amino-1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrazole-4-carbonitrile
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Overview
Description
5-amino-1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrazole-4-carbonitrile is a heterocyclic compound that contains both pyrazole and pyridine rings. This compound is notable for its trifluoromethyl group, which imparts unique chemical and physical properties, making it valuable in various scientific and industrial applications.
Scientific Research Applications
5-amino-1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrazole-4-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique chemical structure.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrazole-4-carbonitrile typically involves the following steps:
Starting Materials: The synthesis begins with 2-amino-3-chloro-5-trifluoromethylpyridine.
Formation of Pyrazole Ring: The key step involves the cyclization of the starting material with appropriate reagents to form the pyrazole ring. This can be achieved using hydrazine derivatives under controlled conditions.
Introduction of Amino and Cyano Groups:
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes:
Temperature Control: Maintaining specific temperatures to favor the desired reaction pathway.
Catalysts: Using catalysts to enhance reaction rates and selectivity.
Purification: Employing techniques such as crystallization and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
5-amino-1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrazole-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyrazole ring.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Including sodium borohydride or lithium aluminum hydride.
Solvents: Organic solvents like dichloromethane, ethanol, and acetonitrile are often used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.
Mechanism of Action
The mechanism of action of 5-amino-1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to enzymes and receptors, influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 5-amino-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-1H-pyrazole-3-carbonitrile
- 3-amino-5-bromobenzotrifluoride
Uniqueness
5-amino-1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrazole-4-carbonitrile is unique due to its combination of a pyrazole ring with a trifluoromethyl-substituted pyridine ring. This structure imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications.
Properties
IUPAC Name |
5-amino-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrazole-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5ClF3N5/c11-7-1-6(10(12,13)14)4-17-9(7)19-8(16)5(2-15)3-18-19/h1,3-4H,16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCCPRTLVGONCQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)N2C(=C(C=N2)C#N)N)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5ClF3N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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